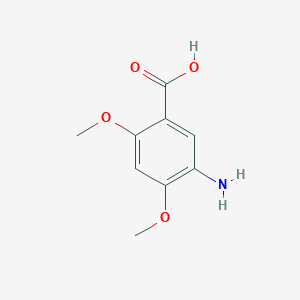
5-Amino-2,4-dimethoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2,4-dimethoxybenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO4 and its molecular weight is 197.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Peptide Synthesis
Role as a Protecting Group
5-Amino-2,4-dimethoxybenzoic acid is widely utilized in peptide synthesis as a protective group. The compound can be modified to form derivatives like Boc-5-amino-2,4-dimethoxybenzoic acid and Fmoc-5-amino-2,4-dimethoxybenzoic acid, which serve to protect the amino group during the synthesis process. This protection allows for selective reactions without interference from other functional groups .
Case Study: Synthesis of Peptide Hormones
In a study focused on synthesizing peptide hormones, researchers employed Fmoc-5-amino-2,4-dimethoxybenzoic acid as a key intermediate. The protective group was selectively removed under mild conditions, enabling the formation of complex peptide structures essential for biological functions.
Drug Development
Design of Pharmaceutical Compounds
The compound plays a crucial role in drug development, particularly in designing pharmaceuticals targeting specific biological pathways. Its structure allows for modifications that enhance the efficacy and specificity of drug candidates .
Case Study: Anticancer Agents
Research has demonstrated the utility of this compound derivatives in developing anticancer agents. These derivatives exhibited improved binding affinity to cancer cell receptors, showcasing the compound's potential in therapeutic applications .
Bioconjugation
Modification of Biomolecules
this compound is employed in bioconjugation processes to modify biomolecules. This modification enhances the stability and bioavailability of therapeutic agents, which is critical for effective drug delivery systems .
Case Study: Development of Targeted Drug Delivery Systems
In a study on targeted drug delivery systems, researchers utilized this compound to conjugate drugs with antibodies. This bioconjugation improved the therapeutic index of the drugs by ensuring targeted delivery to cancer cells while minimizing side effects .
Material Science
Development of Advanced Materials
The compound is also applied in material science for developing advanced materials such as polymers and coatings that require specific chemical properties for enhanced performance .
Case Study: Smart Coatings
In the development of smart coatings that respond to environmental stimuli, researchers incorporated this compound into polymer matrices. The resulting materials displayed improved mechanical properties and responsiveness to changes in temperature and pH .
Research in Organic Chemistry
Intermediate in Organic Synthesis
As a valuable intermediate in various organic synthesis processes, this compound facilitates the exploration of new chemical reactions and pathways .
Case Study: Novel Reaction Pathways
A recent study investigated novel reaction pathways involving this compound as an intermediate. The findings revealed new synthetic routes that could lead to more efficient production methods for complex organic molecules .
Summary Table of Applications
| Application Area | Description | Notable Case Studies/Findings |
|---|---|---|
| Peptide Synthesis | Protective group for amino acids during peptide synthesis | Hormone synthesis using Fmoc derivatives |
| Drug Development | Design of pharmaceuticals targeting specific pathways | Anticancer agents with improved receptor binding |
| Bioconjugation | Modification of biomolecules for enhanced stability and bioavailability | Targeted drug delivery systems with antibody conjugation |
| Material Science | Development of advanced materials such as polymers and coatings | Smart coatings with environmental responsiveness |
| Organic Chemistry | Intermediate in organic synthesis facilitating new reaction pathways | Discovery of novel synthetic routes |
Propriétés
Numéro CAS |
174261-19-9 |
|---|---|
Formule moléculaire |
C9H11NO4 |
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
5-amino-2,4-dimethoxybenzoic acid |
InChI |
InChI=1S/C9H11NO4/c1-13-7-4-8(14-2)6(10)3-5(7)9(11)12/h3-4H,10H2,1-2H3,(H,11,12) |
Clé InChI |
NLPCBEKYYRAMKY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C(=O)O)N)OC |
SMILES canonique |
COC1=CC(=C(C=C1C(=O)O)N)OC |
Synonymes |
Benzoic acid, 5-amino-2,4-dimethoxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















